LUF5771

Description

Properties

IUPAC Name |

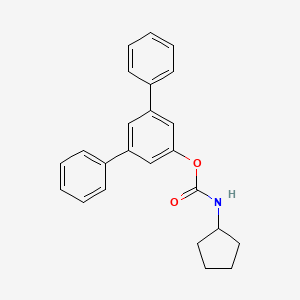

(3,5-diphenylphenyl) N-cyclopentylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c26-24(25-22-13-7-8-14-22)27-23-16-20(18-9-3-1-4-10-18)15-21(17-23)19-11-5-2-6-12-19/h1-6,9-12,15-17,22H,7-8,13-14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYOWRRXJIPCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)OC2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141802-49-4 | |

| Record name | 5-Phenyl-(1,1'-biphenyl)-3-yl N-cyclopentylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141802494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-PHENYL-(1,1'-BIPHENYL)-3-YL N-CYCLOPENTYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XGG437C7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LUF5771: A Technical Guide to its Allosteric Modulatory Action on the Luteinizing Hormone Receptor

Executive Summary: LUF5771 is a small molecule that acts as a potent allosteric modulator of the Luteinizing Hormone (LH) receptor. It exhibits a dual character, functioning as both a negative allosteric modulator of the receptor's response to orthosteric ligands and as a partial agonist with low intrinsic efficacy. This dual activity, coupled with its proposed binding site within the transmembrane domain, makes this compound a significant tool for researchers studying the complex pharmacology of the LH receptor and a potential lead compound for the development of novel therapeutics targeting the reproductive system. This document provides a comprehensive overview of this compound, including its quantitative pharmacological parameters, its impact on major signaling pathways, and detailed experimental protocols for its characterization.

Introduction: The LH Receptor and Allosteric Modulation

The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a crucial G protein-coupled receptor (GPCR) in reproductive physiology.[1] Predominantly expressed in the testes and ovaries, it is activated by luteinizing hormone (LH) and human chorionic gonadotropin (hCG).[1] Upon activation, the LHCGR primarily couples to the Gαs protein, initiating the adenylyl cyclase cascade, which leads to an increase in the intracellular second messenger cyclic AMP (cAMP).[1][2] This signaling pathway is fundamental for processes such as steroidogenesis, follicular maturation, and ovulation.[1][3]

Allosteric modulators are ligands that bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind.[4] These modulators can alter the receptor's affinity for the orthosteric ligand, its signaling efficacy, or both, offering a more nuanced approach to receptor modulation than traditional agonists and antagonists.[4] this compound has emerged as a key compound for investigating these mechanisms at the LH receptor.

Pharmacological Profile of this compound

This compound is characterized as a potent allosteric inhibitor of the LH receptor's response to its natural ligand, LH, and other orthosteric agonists like Org 43553.[5][6] Its inhibitory action is concentration-dependent.[5][6] A key characteristic of its allosteric nature is its ability to significantly increase the dissociation rate of radiolabeled ligands from the receptor.[5][6]

Interestingly, this compound is not a silent antagonist. In the absence of an orthosteric agonist, it can act as a partial agonist, demonstrating low but measurable efficacy in activating the LH receptor.[5][6] Structural modeling studies suggest that this compound binds within the seven-transmembrane (7TM) domain of the LH receptor, a common feature for small-molecule allosteric modulators of GPCRs.[5][6]

Quantitative Data Summary

The following tables summarize the known quantitative parameters of this compound's activity at the LH receptor.

| Parameter | Value | Description | Reference |

| Partial Agonist Efficacy | 31 ± 4% | Receptor activation by this compound alone, relative to a full agonist. | [5] |

| Concentration for Efficacy | 10 µM | Concentration at which the partial agonist activity was measured. | [5] |

| Modulatory Action | Inhibitor | Allosterically inhibits the effects of recLH and Org 43553. | [5] |

| Binding Site | Transmembrane Domain (Probable) | Proposed binding location on the LH receptor, similar to Org 43553. | [5] |

Mechanism of Action and Signaling Pathways

This compound modulates the canonical signaling pathway of the LH receptor and potentially other downstream cascades.

Modulation of the Gαs-cAMP Pathway

The primary signaling pathway for the LH receptor involves the activation of Gαs, which stimulates adenylyl cyclase to produce cAMP. This compound exerts its dual effects on this pathway. As a partial agonist, it can weakly stimulate cAMP production on its own. As a negative allosteric modulator, it reduces the cAMP production stimulated by orthosteric agonists like LH.

Potential Effects on the ERK Signaling Pathway

GPCRs, including the LH receptor, can also signal through pathways independent of G proteins, such as those involving β-arrestins, which can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[7][8] LH/hCG has been shown to induce ERK1/2 activation, which plays a role in regulating the expression of the LH receptor itself.[8][9] While direct studies on this compound's effect on ERK signaling are not detailed in the provided search results, its nature as an allosteric modulator suggests it could bias the receptor's signaling towards or away from the ERK pathway. This represents an important area for future investigation.

Experimental Protocols

Characterizing the allosteric properties of a compound like this compound requires a combination of binding and functional assays.

General Experimental Workflow

The following diagram outlines a typical workflow for identifying and characterizing an allosteric modulator.

Radioligand Binding Assays

These assays are essential to determine if a compound binds to the orthosteric or an allosteric site and to quantify its effect on orthosteric ligand binding.[10][11]

Objective: To determine the binding affinity (Ki) of this compound and its effect on the dissociation rate of an orthosteric radioligand (e.g., [¹²⁵I]hCG).

Methodology:

-

Cell/Membrane Preparation: Use a stable cell line (e.g., HEK293 or CHO) expressing the human LH receptor. Prepare cell membrane homogenates.

-

Competition Binding Assay:

-

Incubate cell membranes with a fixed concentration of radioligand (e.g., [¹²⁵I]hCG) and increasing concentrations of unlabeled this compound.

-

As a control, perform a parallel competition experiment with an unlabeled orthosteric ligand (e.g., hCG).

-

Incubate until equilibrium is reached.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using a gamma counter.

-

Data Analysis: A competitive inhibitor will typically produce a complete displacement curve with a slope factor near -1.0. An allosteric modulator may show incomplete displacement or a shallow curve.[4]

-

-

Kinetic (Dissociation) Assay:

-

Incubate membranes with the radioligand to allow for association.

-

Initiate dissociation by adding a large excess of unlabeled orthosteric ligand, either in the presence or absence of this compound.

-

Measure the amount of radioligand bound at various time points.

-

Data Analysis: A negative allosteric modulator that increases ligand dissociation, like this compound, will show a faster "off-rate" compared to the control.[5]

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the canonical Gαs pathway (as a partial agonist) and to inhibit agonist-stimulated activity (as a NAM).

Objective: To determine the EC50 and Emax of this compound's partial agonism and the IC50 for its negative modulatory effect.

Methodology:

-

Cell Culture: Plate LH receptor-expressing cells in 96- or 384-well plates.

-

Assay Procedure:

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Agonist Mode: Add increasing concentrations of this compound and incubate for a defined period.

-

For Antagonist/NAM Mode: Add increasing concentrations of this compound, followed by a fixed, submaximal (e.g., EC₈₀) concentration of an orthosteric agonist like LH.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[12][13][14]

-

-

Data Analysis:

-

Plot cAMP concentration against the log of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine EC50 (potency) and Emax (efficacy) for agonist activity, and IC50 for inhibitory activity.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay investigates the potential for biased signaling by assessing a G protein-independent pathway.

Objective: To determine if this compound modulates LH-induced ERK1/2 phosphorylation.

Methodology:

-

Cell Treatment: Plate LH receptor-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

-

Stimulate cells with vehicle, LH, this compound, or a combination of LH and this compound for a short time course (e.g., 2, 5, 10, 30 minutes), as ERK activation is often transient.[9][15]

-

Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine total protein concentration (e.g., via BCA assay).

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.[7][16]

-

Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[7]

-

-

Data Analysis: Quantify band intensities using densitometry. Express p-ERK levels as a ratio of total ERK.

Conclusion

This compound serves as a quintessential example of a complex allosteric modulator, possessing both partial agonist and negative allosteric modulatory properties at the LH receptor. Its activity underscores the potential for developing drugs with more refined mechanisms of action, capable of fine-tuning receptor function rather than simply turning it on or off. The experimental frameworks detailed herein provide a robust methodology for characterizing this compound and discovering new allosteric modulators of the LH receptor and other GPCRs, paving the way for novel therapeutic strategies in reproductive medicine and beyond.

References

- 1. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]

- 2. Persistent cAMP Signaling by Internalized LH Receptors in Ovarian Follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fa.jmor.jp [fa.jmor.jp]

- 4. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | recLH and Org 43553抑制剂 | MCE [medchemexpress.cn]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of luteinizing hormone receptor expression by an RNA binding protein: Role of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of luteinizing hormone receptor expression by an RNA binding protein: role of ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. GloSensor™ cAMP Assay Protocol [promega.sg]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. pubcompare.ai [pubcompare.ai]

The Discovery and Development of LUF5771: A Technical Whitepaper on a Novel Allosteric Modulator of the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5771 is a pioneering small molecule identified as a potent, allosteric modulator of the human Luteinizing Hormone (LH) receptor. This document provides a comprehensive technical overview of its discovery, mechanism of action, and pharmacological profile based on available scientific literature. This compound, a substituted terphenyl compound, represents a significant development in the search for non-peptidic ligands for glycoprotein hormone receptors. It uniquely exhibits a dual pharmacological profile, acting as both a negative allosteric modulator of the native ligand and a partial agonist in its own right. This whitepaper consolidates the quantitative data, details key experimental methodologies, and visualizes the molecular interactions and signaling pathways associated with this compound to serve as a valuable resource for ongoing research and development in reproductive health and endocrinology.

Introduction

The Luteinizing Hormone (LH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in reproductive physiology. Its activation by LH is crucial for ovulation, corpus luteum formation, and steroidogenesis. The development of small molecule modulators for the LH receptor presents a promising alternative to the therapeutic use of recombinant protein hormones, offering potential advantages in terms of oral bioavailability, stability, and cost-effectiveness.

The discovery of this compound marked a significant milestone as the first-in-class low molecular weight allosteric inhibitor of the LH receptor[1]. This compound, with the chemical name (3,5-diphenylphenyl) N-cyclopentylcarbamate, emerged from research focused on identifying non-steroidal ligands for this challenging drug target. Its unique mode of action, modulating the receptor's response to the endogenous ligand while also possessing intrinsic efficacy, opens up new avenues for therapeutic intervention in conditions characterized by LH receptor dysregulation.

Discovery of this compound

The discovery of this compound was the result of a focused research effort to identify small molecule ligands for the LH receptor. While the specific details of the initial high-throughput screening campaign are not extensively published, the seminal work by Heitman et al. (2009) outlines the characterization of the substituted terphenyl scaffold as a novel class of LH receptor modulators. This research identified this compound as a key compound within this series.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | (3,5-diphenylphenyl) N-cyclopentylcarbamate |

| Molecular Formula | C₂₄H₂₃NO₂ |

| Molecular Weight | 357.45 g/mol |

| CAS Number | 1141802-49-4 |

| Appearance | White to off-white solid |

Pharmacological Characterization

This compound exhibits a complex pharmacological profile, acting as both a negative allosteric modulator and a partial agonist of the LH receptor.

Allosteric Inhibition

This compound acts as a potent allosteric inhibitor of the LH receptor's response to its natural ligand, recombinant luteinizing hormone (recLH), and another synthetic agonist, Org 43553[1]. This inhibition is concentration-dependent[1]. It is proposed that this compound binds to a site within the seven-transmembrane domain of the receptor, distinct from the orthosteric binding site for LH on the extracellular domain[1]. This allosteric binding event modulates the receptor's conformation, thereby reducing the efficacy of the primary agonist.

Partial Agonism

In the absence of an orthosteric agonist, this compound can independently activate the LH receptor, demonstrating partial agonism[1]. This intrinsic activity is, however, of low efficacy compared to the full agonist.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of this compound.

| Parameter | Value |

| Partial Agonist Efficacy (at 10 µM) | 31 ± 4% activation[1] |

Mechanism of Action and Signaling Pathways

The LH receptor primarily signals through the Gs/adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). As a partial agonist, this compound is expected to stimulate this pathway, albeit to a lesser extent than the full agonist. As a negative allosteric modulator, it would reduce the cAMP production stimulated by LH.

The following diagram illustrates the proposed mechanism of action of this compound on the LH receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the likely methodologies used in the characterization of this compound, based on standard practices in GPCR pharmacology.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Transfection: Cells would be transiently or stably transfected with a plasmid encoding the human LH receptor. Standard transfection reagents such as lipofectamine or electroporation would be employed.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound and its effect on the binding of a radiolabeled orthosteric ligand.

-

Protocol:

-

Membranes from cells expressing the LH receptor are prepared by homogenization and centrifugation.

-

Membranes are incubated with a fixed concentration of a radiolabeled LH receptor agonist (e.g., [¹²⁵I]-hCG) in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

-

After incubation, bound and free radioligand are separated by rapid filtration.

-

The radioactivity on the filters is quantified using a gamma counter.

-

Data are analyzed to determine the IC50 of this compound, which can be converted to a Ki value.

-

Functional Assays (cAMP Accumulation)

-

Objective: To measure the ability of this compound to stimulate cAMP production (agonist activity) and to inhibit LH-stimulated cAMP production (antagonist activity).

-

Protocol:

-

HEK293 cells expressing the LH receptor are seeded in multi-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For agonist testing, cells are incubated with varying concentrations of this compound.

-

For antagonist testing, cells are incubated with a fixed concentration of LH in the presence of varying concentrations of this compound.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available kit (e.g., HTRF, ELISA).

-

Data are analyzed to determine the EC50 for agonist activity and the IC50 for antagonist activity.

-

The following diagram illustrates a typical experimental workflow for characterizing a GPCR modulator like this compound.

Structure-Activity Relationships (SAR)

The seminal publication on this compound and related terphenyl compounds likely contains detailed SAR studies. Access to this primary literature is required to provide a comprehensive analysis of how modifications to the terphenyl scaffold affect the compound's potency and efficacy as an allosteric modulator and partial agonist.

Preclinical and Clinical Development

To date, there is no publicly available information on the progression of this compound into preclinical in vivo studies or clinical trials. The compound is currently available from commercial vendors for research purposes only[1].

Future Directions

The discovery of this compound has paved the way for the development of small molecule modulators of the LH receptor. Future research could focus on:

-

Lead Optimization: Modifying the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Biased Signaling: Investigating whether this compound can preferentially activate certain downstream signaling pathways over others.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound or its analogs in animal models of reproductive disorders.

-

Structural Biology: Determining the co-crystal structure of this compound bound to the LH receptor to gain a deeper understanding of its allosteric binding site and mechanism of action.

Conclusion

This compound is a landmark compound in the field of GPCR pharmacology, demonstrating the feasibility of developing small molecule allosteric modulators for the complex glycoprotein hormone receptors. Its dual activity as a negative allosteric modulator and a partial agonist provides a unique tool for probing the function of the LH receptor and a potential starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential.

References

An In-depth Technical Guide to the LUF5771 Binding Site on the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Luteinizing Hormone Receptor (LHR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of reproductive function. Its modulation presents significant therapeutic potential. LUF5771 has been identified as a small molecule allosteric modulator of the LHR, exhibiting both inhibitory and partial agonist activities. This guide provides a comprehensive overview of the binding and signaling characteristics of this compound at the LHR, intended for researchers and professionals in drug development. While specific quantitative binding and potency data for this compound are not publicly available, this document outlines the established principles of its interaction and provides detailed, generalized experimental protocols for the characterization of such allosteric modulators.

Introduction to the Luteinizing Hormone Receptor (LHR)

The LHR is a key component of the hypothalamic-pituitary-gonadal axis, primarily expressed in the ovaries and testes. It is activated by luteinizing hormone (LH) and human chorionic gonadotropin (hCG). The receptor consists of a large extracellular domain responsible for hormone binding and a seven-transmembrane (7TM) domain that transduces the signal intracellularly. Upon agonist binding, the LHR undergoes a conformational change, leading to the activation of intracellular signaling pathways, predominantly the Gs-adenylyl cyclase-cAMP pathway, which in turn stimulates steroidogenesis and other cellular responses crucial for reproduction.

Allosteric Modulation of the LHR

Allosteric modulators are compounds that bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. This binding event can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand. Allosteric modulators can be positive (enhancing agonist action), negative (inhibiting agonist action), or neutral (having no effect on agonist action but blocking other modulators). They can also exhibit intrinsic agonist activity, a characteristic known as allosteric agonism.

This compound: An Allosteric Modulator of the LHR

This compound is a small molecule that has been characterized as a potent allosteric inhibitor of the LHR. It is believed to bind within the seven-transmembrane domain of the receptor. In addition to its inhibitory effects, this compound displays partial agonist activity, meaning it can weakly activate the receptor in the absence of the endogenous agonist. This dual activity makes it a valuable tool for studying LHR function and a potential lead for therapeutic development.

Quantitative Data on this compound-LHR Interaction

While specific binding affinity (Ki, Kd) and functional potency (EC50, IC50) values for this compound are not available in the public domain, the following tables illustrate the types of quantitative data that would be generated through experimental characterization.

Table 1: Illustrative Binding Affinity Data for this compound at the LHR

| Parameter | Value (Illustrative) | Description |

| Ki | 100 nM | Inhibitory constant, representing the concentration of this compound that would occupy 50% of the LHR allosteric sites in a competition binding assay. |

| Kd | 75 nM | Equilibrium dissociation constant, indicating the affinity of this compound for its allosteric binding site on the LHR. A lower Kd signifies higher affinity. |

Table 2: Illustrative Functional Potency and Efficacy Data for this compound at the LHR

| Parameter | Value (Illustrative) | Description |

| IC50 | 250 nM | Half-maximal inhibitory concentration, representing the concentration of this compound that inhibits 50% of the maximal response to an orthosteric agonist (e.g., LH). |

| EC50 | 1 µM | Half-maximal effective concentration, representing the concentration of this compound that produces 50% of its maximal agonistic effect. |

| Emax | 25% | The maximal efficacy of this compound as a partial agonist, expressed as a percentage of the maximal response induced by the full endogenous agonist (LH). |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the binding and functional effects of allosteric modulators like this compound on the LHR.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled allosteric modulator by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

HEK293 cells stably expressing the human LHR (or other suitable cell line)

-

Cell culture reagents

-

Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)

-

Radioligand (e.g., [125I]-hCG)

-

Unlabeled this compound

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hLHR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of radioligand to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add a fixed amount of membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Signaling Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), the primary second messenger of LHR activation.

Materials:

-

HEK293 cells stably expressing the human LHR

-

Cell culture reagents

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

This compound

-

Orthosteric agonist (e.g., recombinant human LH)

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293-hLHR cells to sub-confluency.

-

Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.

-

-

Agonist Mode (to determine EC50 and Emax):

-

Replace the culture medium with stimulation buffer.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Antagonist Mode (to determine IC50):

-

Pre-incubate the cells with increasing concentrations of this compound for a short period.

-

Add a fixed, sub-maximal concentration (e.g., EC80) of the orthosteric agonist (LH) to the wells.

-

Incubate for a defined period at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis:

-

For agonist mode, plot the cAMP levels as a function of the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

For antagonist mode, plot the percentage of inhibition of the agonist response as a function of the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC50.

-

Mandatory Visualizations

LHR Signaling Pathway

Caption: LHR Signaling Pathway modulated by this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for characterizing this compound's effects on LHR.

Conclusion

This compound represents an important pharmacological tool for probing the allosteric modulation of the luteinizing hormone receptor. Its dual properties as both an inhibitor and a partial agonist provide a unique opportunity to dissect the complex signaling mechanisms of the LHR. While specific quantitative data for this compound remain to be fully disclosed in publicly accessible literature, the experimental frameworks provided in this guide offer a robust starting point for researchers aiming to characterize this and other novel allosteric modulators of the LHR. Further investigation into the structural basis of this compound's interaction with the LHR will be crucial for the rational design of next-generation therapeutics targeting this vital receptor.

In-Depth Technical Guide to the Pharmacology of LUF5771

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5771 is a novel small molecule that modulates the activity of the human Luteinizing Hormone (LH) receptor. As a member of the G protein-coupled receptor (GPCR) family, the LH receptor plays a pivotal role in reproductive physiology, making it a significant target for therapeutic intervention. This compound exhibits a complex pharmacological profile, acting as both a potent allosteric inhibitor and a partial agonist of the LH receptor. This dual activity, coupled with its interaction with other allosteric modulators, makes this compound a valuable tool for dissecting the intricate mechanisms of LH receptor signaling and a potential lead compound for the development of new therapeutics. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and an exploration of its impact on downstream signaling pathways.

Mechanism of Action

This compound functions as an allosteric modulator of the LH receptor, meaning it binds to a site topographically distinct from the orthosteric binding site of the endogenous ligand, luteinizing hormone. Structural modeling studies suggest that the binding pocket for this compound is located within the transmembrane (TM) helices of the receptor, specifically between TM helices 1, 2, 3, 6, and 7, and the extracellular loop 2 (ECL2)[1]. This is in contrast to the orthosteric site for LH, which is primarily in the large extracellular domain, and the binding site of another allosteric modulator, Org 43553, which is predicted to interact with TM helices 3, 5, and 6[1].

The binding of this compound to its allosteric site induces a conformational change in the receptor that modulates its activity in two key ways:

-

Allosteric Inhibition: this compound is a potent inhibitor of the LH receptor. Its inhibitory effects are concentration-dependent[2]. It also allosterically inhibits the binding of the synthetic, low-molecular-weight agonist Org 43553[2].

-

Partial Agonism: At higher concentrations, this compound is capable of partially activating the LH receptor, eliciting a submaximal response compared to the full endogenous agonist. At a concentration of 10 μM, this compound alone can activate the LH receptor to approximately 31 ± 4% of its maximal response[2].

Quantitative Pharmacological Data

| Parameter | Value/Description | Reference |

| Target | Luteinizing Hormone (LH) Receptor | [2] |

| Mechanism of Action | Allosteric Inhibitor & Partial Agonist | [2] |

| Binding Site | Transmembrane Domain | [1] |

| Inhibitory Activity | Potent, concentration-dependent allosteric inhibitor of recLH and Org 43553. | [2] |

| Partial Agonist Activity | 10 μM this compound induces 31 ± 4% of maximal LH receptor activation. | [2] |

Signaling Pathways

The LH receptor primarily signals through the Gsα subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). This Gs-cAMP pathway is the canonical signaling cascade for the LH receptor. However, the LH receptor can also couple to the Gq/11α subunit, activating phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

The dual activity of this compound as both an inhibitor and a partial agonist suggests the potential for biased signaling, where a ligand preferentially activates one signaling pathway over another. Further investigation is required to determine if this compound differentially modulates the cAMP and PLC pathways.

Caption: LH Receptor Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the ability of this compound to inhibit the binding of a radiolabeled ligand to the LH receptor.

Materials:

-

HEK293 cells stably expressing the human LH receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [³H]-Org 43553)

-

This compound

-

Unlabeled Org 43553 (for non-specific binding determination)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hLHR cells to confluency.

-

Wash cells with PBS and harvest by scraping.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of radioligand (e.g., [³H]-Org 43553) to each well.

-

Add increasing concentrations of this compound to the experimental wells.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled Org 43553.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate or inhibit the production of cAMP.

Materials:

-

HEK293 cells stably expressing the human LH receptor

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

This compound

-

Luteinizing Hormone (as a positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Plating:

-

Seed HEK293-hLHR cells into a 96-well or 384-well plate and culture overnight.

-

-

Assay:

-

Wash the cells with stimulation buffer.

-

For agonist mode, add increasing concentrations of this compound to the wells.

-

For antagonist mode, pre-incubate the cells with increasing concentrations of this compound for a short period, then add a fixed concentration of LH (e.g., EC80).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

For agonist mode, plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

For antagonist mode, plot the inhibition of the LH-stimulated cAMP response as a function of the this compound concentration to determine the IC50 value.

-

Caption: cAMP Functional Assay Workflow.

Phospholipase C (IP1) Functional Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, to assess the activation of the Gq-PLC pathway.

Materials:

-

HEK293 cells stably expressing the human LH receptor

-

Cell culture medium

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation)

-

This compound

-

Luteinizing Hormone (as a positive control)

-

IP-One HTRF assay kit

Procedure:

-

Cell Plating:

-

Seed HEK293-hLHR cells into a suitable microplate and culture overnight.

-

-

Assay:

-

Replace the culture medium with stimulation buffer containing LiCl.

-

Add increasing concentrations of this compound (for agonist mode) or pre-incubate with this compound followed by LH (for antagonist mode).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

IP1 Detection:

-

Add the IP1-d2 conjugate and the Eu-cryptate labeled anti-IP1 antibody from the HTRF kit to the wells.

-

Incubate at room temperature for the recommended time.

-

Measure the HTRF signal using a compatible plate reader.

-

-

Data Analysis:

-

The HTRF ratio is inversely proportional to the IP1 concentration.

-

Calculate the IP1 concentration from a standard curve.

-

Analyze the dose-response data as described for the cAMP assay to determine EC50 or IC50 values.

-

Caption: IP1 Functional Assay Workflow.

Conclusion

This compound is a pharmacologically complex molecule that acts as both a potent allosteric inhibitor and a partial agonist of the luteinizing hormone receptor. Its unique mode of action and its interaction with other allosteric modulators provide a valuable opportunity to further elucidate the mechanisms of LH receptor function and signaling. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel modulators of the LH receptor. Further research is warranted to determine the precise quantitative pharmacology of this compound, to investigate its potential for biased agonism, and to explore its therapeutic potential in reproductive medicine and other areas where modulation of LH receptor activity is desirable.

References

The Role of LUF5771 in Reproductive Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5771 is a potent, small-molecule, allosteric modulator of the luteinizing hormone (LH) receptor, a key player in reproductive physiology. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to serve as a comprehensive resource for researchers in reproductive science and professionals involved in the development of drugs targeting the gonadotropin receptors.

Introduction to this compound

This compound is recognized as a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1] It also demonstrates inhibitory action against Org 43553, a known allosteric agonist of the LH receptor. A notable characteristic of this compound is its dual activity; while it primarily acts as a negative allosteric modulator, it also exhibits partial agonistic activity at higher concentrations.[1] This dual functionality makes it a valuable tool for probing the complex signaling mechanisms of the LH receptor.

The luteinizing hormone receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is crucial for various reproductive processes, including steroidogenesis in the gonads and the induction of ovulation. The discovery of small-molecule modulators like this compound has opened new avenues for understanding the nuanced regulation of this receptor and for the potential development of novel therapeutics for reproductive disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in in-vitro assays.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| Allosteric Inhibition | Concentration-dependent | 1 µM and 10 µM this compound | [1] |

Table 2: Partial Agonist Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| LH Receptor Activation | 31 ± 4% | 10 µM this compound | [1] |

Mechanism of Action

This compound functions as a negative allosteric modulator (NAM) of the LH receptor. This means that it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, LH. This allosteric binding event induces a conformational change in the receptor that negatively impacts the binding and/or efficacy of orthosteric agonists like LH and allosteric agonists like Org 43553.[2]

Structural modeling studies suggest that this compound likely binds within the seven-transmembrane domain of the LH receptor, a common feature for small-molecule allosteric modulators of GPCRs.[1][2]

At higher concentrations (e.g., 10 µM), this compound can partially activate the LH receptor, demonstrating low-efficacy partial agonism.[1] This suggests that the conformational change induced by this compound binding can, to a limited extent, mimic the receptor activation state.

Signaling Pathway

The canonical signaling pathway for the LH receptor involves the activation of a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This compound, as a negative allosteric modulator, would be expected to inhibit this LH- or Org 43553-mediated cAMP production. As a partial agonist, it would weakly stimulate this pathway on its own.

Figure 1: Simplified signaling pathway of the LH receptor, illustrating the modulatory role of this compound.

Experimental Protocols

While specific, detailed step-by-step protocols from primary research articles on this compound are not publicly available in their entirety, based on the available information and standard methods for characterizing GPCR modulators, the following experimental workflows can be inferred.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound to the LH receptor and its effect on the binding of other ligands.

Objective: To assess the ability of this compound to displace a radiolabeled ligand from the LH receptor.

Materials:

-

Cell membranes expressing the human LH receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]-Org 43553 or [¹²⁵I]-hCG)

-

This compound

-

Assay buffer

-

Scintillation fluid and counter or gamma counter

Workflow:

Figure 2: General workflow for a radioligand binding assay to characterize this compound.

Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of this compound binding to the LH receptor, specifically its effect on the production of the second messenger cAMP.

Objective: To determine the inhibitory (antagonistic) and partial agonist effects of this compound on LH receptor-mediated cAMP production.

Materials:

-

Whole cells expressing the human LH receptor (e.g., CHO or HEK293 cells)

-

This compound

-

LH or Org 43553 (as agonist)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium

Workflow:

Figure 3: General workflow for a cAMP functional assay to assess this compound activity.

Conclusion

This compound is a valuable pharmacological tool for the study of the luteinizing hormone receptor. Its well-defined role as a negative allosteric modulator, coupled with its partial agonist activity, provides a means to dissect the intricate mechanisms of LH receptor signaling. The data and experimental frameworks presented in this guide offer a foundation for researchers to utilize this compound in their investigations into reproductive science and to inform the development of novel therapeutics targeting this critical receptor. Further research, particularly the publication of detailed in vivo studies, will be crucial to fully elucidate the physiological and potential therapeutic implications of modulating the LH receptor with compounds like this compound.

References

An In-depth Technical Guide on the Interaction of LUF5771 and Org 43553 with the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological characteristics of LUF5771 and Org 43553, two small molecule allosteric modulators of the Luteinizing Hormone Receptor (LHR). The document details their mechanisms of action, their interaction, and the experimental methodologies used for their characterization.

Introduction to this compound and Org 43553

The Luteinizing Hormone Receptor (LHR) is a G-protein coupled receptor (GPCR) that plays a crucial role in reproductive physiology. Its activation by the endogenous ligand, Luteinizing Hormone (LH), triggers a cascade of intracellular signaling events, primarily through the Gs/adenylyl cyclase and Gq/phospholipase C pathways. Org 43553 is a potent, orally active, low molecular weight allosteric agonist of the LHR, while this compound is an allosteric inhibitor of LHR activation by agonists like Org 43553 and recombinant LH (recLH).[1][2] Both compounds are believed to interact with the seven-transmembrane domain of the receptor.[2]

Quantitative Data Presentation

The following tables summarize the available quantitative data for Org 43553 and this compound, facilitating a clear comparison of their pharmacological profiles.

Table 1: Pharmacological Profile of Org 43553

| Parameter | Value | Receptor/Assay | Reference |

| Binding Affinity (Kd) | 2.4 ± 0.4 nM | Human LH Receptor (CHO-K1 cell membranes) | [3] |

| Functional Potency (EC50) | 3.7 nM | Human LH Receptor (cAMP signaling) | [4][5] |

| Functional Potency (EC50) | 110 nM | Human FSH Receptor (cAMP signaling) | [4] |

| Functional Potency (IC50) | ~10 nM | Inhibition of LH-induced PLC signaling |

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Receptor/Assay | Reference |

| Binding Affinity (Ki) | Not explicitly found in search results. | Human LH Receptor | |

| Functional Potency (IC50) | Not explicitly found in search results. Described as a potent inhibitor. | Inhibition of Org 43553-induced cAMP signaling | [1] |

| Partial Agonist Activity | 31 ± 4% activation at 10 µM | Human LH Receptor (cAMP signaling) | [1] |

| Allosteric Inhibition | Concentration-dependent at 1 µM and 10 µM | Human LH Receptor | [1] |

Signaling Pathways

The interaction of Org 43553 and this compound with the LHR modulates downstream signaling pathways, primarily the Gs-cAMP and Gq-PLC pathways.

LHR Activation by Org 43553

Org 43553 acts as a biased agonist, preferentially activating the Gs-cAMP pathway with high potency. This leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream cellular responses. In contrast, Org 43553 is a very weak partial agonist of the Gq-PLC pathway and can inhibit LH-induced activation of this pathway.

LHR-mediated PLC Pathway

While the endogenous ligand LH can activate the Gq-PLC pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), Org 43553 is a poor activator of this pathway and can antagonize LH-induced PLC activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols for characterizing the interaction of this compound and Org 43553 with the LHR.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd for agonists, Ki for antagonists) of the compounds to the LHR.

Objective: To quantify the binding of [3H]Org 43553 to membranes from cells expressing the human LHR and to determine the binding affinity of this compound through competitive displacement.

Materials:

-

CHO-K1 cells stably expressing the human LHR.

-

[3H]Org 43553 (radioligand).

-

Unlabeled Org 43553 and this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Culture LHR-expressing CHO-K1 cells and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Saturation Binding: To determine the Kd of [3H]Org 43553, incubate a fixed amount of membrane protein with increasing concentrations of [3H]Org 43553. Non-specific binding is determined in the presence of a high concentration of unlabeled Org 43553.

-

Competitive Binding: To determine the Ki of this compound, incubate a fixed amount of membrane protein with a fixed concentration of [3H]Org 43553 (typically at or below its Kd) and increasing concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.

cAMP Functional Assay

This assay measures the ability of Org 43553 to stimulate cAMP production and the ability of this compound to inhibit this stimulation.

Objective: To determine the EC50 of Org 43553 for cAMP production and the IC50 of this compound for the inhibition of Org 43553-stimulated cAMP production.

Materials:

-

HEK293 or CHO cells expressing the human LHR.

-

Org 43553 and this compound.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Seed LHR-expressing cells in a multi-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of Org 43553 and this compound.

-

Agonist Dose-Response: Treat cells with increasing concentrations of Org 43553 in the presence of a phosphodiesterase inhibitor.

-

Antagonist Dose-Response: Pre-incubate cells with increasing concentrations of this compound for a defined period, then stimulate with a fixed concentration of Org 43553 (typically the EC80).

-

Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the data and use non-linear regression to determine the EC50 for Org 43553 and the IC50 for this compound.

Phospholipase C (PLC) Assay

This assay is used to measure the effect of the compounds on the Gq-PLC signaling pathway.

Objective: To assess the ability of Org 43553 to stimulate PLC activity and to inhibit LH-induced PLC activation.

Materials:

-

Cells co-expressing the human LHR and a PLC reporter (e.g., a calcium-sensitive fluorescent dye or an IP1 accumulation assay).

-

LH, Org 43553, and this compound.

-

Assay buffer.

-

Plate reader capable of detecting the reporter signal (fluorescence or luminescence).

Procedure:

-

Cell Preparation: Prepare cells expressing the LHR and the PLC reporter system.

-

Compound Addition:

-

To measure agonism, add increasing concentrations of Org 43553.

-

To measure antagonism of LH-induced signaling, pre-incubate with Org 43553 and then stimulate with LH.

-

-

Incubation: Incubate the cells for a time sufficient to allow for a measurable signal.

-

Signal Detection: Measure the reporter signal (e.g., fluorescence for calcium mobilization or a signal for IP1 accumulation).

-

Data Analysis: Analyze the dose-response data to determine the potency and efficacy of the compounds on the PLC pathway.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The differential binding affinities of the luteinizing hormone (LH)/choriogonadotropin receptor for LH and choriogonadotropin are dictated by different extracellular domain residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]Org 43553, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of ovulation by a potent, orally active, low molecular weight agonist (Org 43553) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LUF5771 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5771 is a potent small-molecule allosteric modulator of the luteinizing hormone/choriogonadotropin receptor (LHCGR). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (luteinizing hormone, LH, or chorionic gonadotropin, hCG) binds. This binding can modulate the receptor's response to the endogenous ligand, either by enhancing (positive allosteric modulator, PAM) or inhibiting (negative allosteric modulator, NAM) its effect. This compound has been identified as an allosteric inhibitor of the recombinant LH (recLH) receptor. Interestingly, at higher concentrations, it can also act as a partial agonist, eliciting a response from the receptor in the absence of the endogenous ligand.[1]

These characteristics make this compound a valuable tool for studying LHCGR signaling and for the development of novel therapeutics targeting this receptor, which plays a crucial role in reproductive physiology and is implicated in various pathologies.

Data Presentation

The following table summarizes the reported in vitro effects of this compound on the LH receptor. It is important to note that the specific effects and potency can vary depending on the cell line, experimental conditions, and the concentration of the orthosteric agonist used.

| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Allosteric Inhibition | Not Specified | 1 µM - 10 µM | Not Specified | Concentration-dependent allosteric inhibition of recLH and Org 43553 (another LHR agonist). | [1] |

| Partial Agonism | Not Specified | 10 µM | Not Specified | Partial activation of the LH receptor by 31±4% in the absence of an orthosteric agonist. | [1] |

Signaling Pathways

The LH receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate multiple downstream signaling cascades. The primary and most well-characterized pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). However, the LHCGR can also couple to other G-proteins, leading to the activation of alternative signaling pathways.

Primary Signaling Pathway: Gs/cAMP/PKA

The canonical signaling pathway for the LH receptor is mediated by the Gs alpha subunit of the G-protein.

Caption: Canonical Gs-cAMP-PKA signaling pathway of the LH receptor.

Alternative Signaling Pathways

The LH receptor can also couple to other G-proteins, such as Gq/11, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling involving inositol triphosphate (IP3) and diacylglycerol (DAG). Furthermore, signaling through β-arrestin can lead to the activation of pathways like the ERK/MAPK cascade.

Caption: Alternative signaling pathways of the LH receptor.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in a cell culture setting. It is recommended to optimize these protocols for your specific cell line and experimental goals.

Cell Culture and Maintenance of HEK293 Cells Stably Expressing LHCGR

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency.

-

Aspirate the culture medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.

-

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for studying this compound.

Protocol for Measuring cAMP Response

This protocol is designed to measure changes in intracellular cAMP levels in response to treatment with this compound, both as a potential inhibitor and as a partial agonist.

Materials:

-

HEK293-LHCGR cells

-

96-well cell culture plates

-

Serum-free DMEM

-

This compound stock solution (in DMSO)

-

Luteinizing Hormone (LH) or human Chorionic Gonadotropin (hCG)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Lysis buffer (if required by the assay kit)

Procedure:

-

Cell Seeding: Seed HEK293-LHCGR cells into a 96-well plate at a density of 10,000-50,000 cells per well and incubate for 24 hours.

-

Serum Starvation (Optional): To reduce basal cAMP levels, you can replace the growth medium with serum-free DMEM and incubate for 2-4 hours.

-

Preparation of Treatment Solutions:

-

For Inhibitor Assay: Prepare serial dilutions of this compound in serum-free DMEM containing a constant, sub-maximal concentration (e.g., EC50) of LH or hCG. Also include a control with only LH/hCG.

-

For Agonist Assay: Prepare serial dilutions of this compound in serum-free DMEM. Include a positive control with a known LH receptor agonist.

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add the prepared treatment solutions to the respective wells. It is recommended to include a PDE inhibitor (e.g., 500 µM IBMX) in the treatment solutions to prevent cAMP degradation.

-

Incubate the plate at 37°C for 15-30 minutes (or as optimized).

-

-

Cell Lysis (if applicable): If your cAMP assay kit requires cell lysis, add the lysis buffer to each well and incubate as per the manufacturer's instructions.

-

cAMP Measurement: Follow the instructions of your chosen cAMP assay kit to measure the intracellular cAMP levels.

-

Data Analysis:

-

Inhibitor Assay: Plot the cAMP response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Agonist Assay: Plot the cAMP response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximal response (Emax).

-

Conclusion

This compound is a versatile pharmacological tool for investigating the complex signaling mechanisms of the LH receptor. The provided application notes and protocols offer a starting point for researchers to design and execute experiments to further characterize the effects of this allosteric modulator. It is crucial to carefully optimize experimental conditions for each specific cell system to obtain reliable and reproducible data.

References

Application Notes and Protocols: LUF5771 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a radioligand binding assay for LUF5771, an allosteric modulator of the Luteinizing Hormone (LH) receptor. The provided methodologies and data presentation guidelines are intended to assist in the characterization of this compound and similar compounds.

Introduction

This compound is a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor.[1] It has been shown to be concentration-dependent in its inhibitory action and can significantly increase radioligand dissociation.[1] Interestingly, this compound also exhibits partial agonism, capable of partially activating the LH receptor at higher concentrations.[1] Radioligand binding assays are a fundamental tool for studying the interaction of ligands with their receptors, providing quantitative data on binding affinity and receptor density.[2][3] This document outlines the procedures for competitive and saturation binding assays to characterize the interaction of this compound with the LH receptor.

Data Presentation

Quantitative data from radioligand binding assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting key binding parameters.

Table 1: Saturation Binding Analysis of a Radioligand to the LH Receptor

| Radioligand Concentration (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 | |||

| 10.0 | |||

| 20.0 | |||

| 50.0 | |||

| Kd | \multicolumn{3}{ | c | }{(Calculated value in nM)} |

| Bmax | \multicolumn{3}{ | c | }{(Calculated value in fmol/mg protein)} |

Table 2: Competitive Binding Analysis of this compound against a Radioligand

| This compound Concentration (nM) | Specific Binding (CPM) | % Inhibition |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 | ||

| 10000 | ||

| IC50 | \multicolumn{2}{ | c |

| Ki | \multicolumn{2}{ | c |

Experimental Protocols

The following are detailed protocols for performing saturation and competitive radioligand binding assays using a filtration method.[2][4]

I. Membrane Preparation from Cells Expressing the LH Receptor

-

Cell Culture and Lysis: Culture cells expressing the human LH receptor to confluency. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).[4]

-

Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer or a polytron.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.[4]

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Centrifuge again at 20,000 x g for 20 minutes at 4°C.

-

Final Preparation and Storage: Resuspend the final membrane pellet in assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) containing 10% sucrose as a cryoprotectant.[4] Determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay. Aliquot the membrane preparation and store at -80°C.

II. Saturation Radioligand Binding Assay

This assay is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[2]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

-

Total Binding: To each well, add:

-

50 µL of assay binding buffer

-

50 µL of varying concentrations of the radioligand (e.g., 0.1 - 50 nM)

-

150 µL of the membrane preparation (e.g., 20-50 µg of protein)

-

-

Non-Specific Binding: To a separate set of triplicate wells, add:

-

50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM hCG)

-

50 µL of varying concentrations of the radioligand

-

150 µL of the membrane preparation

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

-

Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI).[4]

-

Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioactivity Counting: Dry the filters and add a scintillation cocktail.[4] Count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.[4] Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.

III. Competitive Radioligand Binding Assay

This assay is used to determine the inhibitory constant (Ki) of this compound.[2]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled this compound.

-

Assay Reaction: To each well, add:

-

50 µL of varying concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM)

-

50 µL of a fixed concentration of the radioligand (typically at or near its Kd value)

-

150 µL of the membrane preparation (e.g., 20-50 µg of protein)

-

-

Controls: Include wells for total binding (no this compound) and non-specific binding (a high concentration of a non-labeled competing ligand).

-

Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Radioligand Binding Assay protocol.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound at the LH receptor and the general workflow of the radioligand binding assay.

Caption: Proposed mechanism of this compound at the LH receptor.

References

Application of LUF5771 in High-Throughput Screening for Modulators of the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5771 is a potent, small-molecule allosteric modulator of the human Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a member of the G-protein coupled receptor (GPCR) family. As an allosteric modulator, this compound binds to a site on the receptor distinct from the orthosteric binding site for the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG). This interaction modulates the receptor's response to the natural ligands. This compound has been characterized as a potent allosteric inhibitor of recombinant LH (recLH) and the synthetic agonist Org 43553.[1] Interestingly, at higher concentrations, this compound can also act as a partial agonist, eliciting a submaximal receptor response.[1] This dual activity makes this compound a valuable tool for dissecting LHCGR signaling and an important lead compound in the development of novel therapeutics targeting reproductive and endocrine disorders. High-throughput screening (HTS) assays are essential for the discovery and characterization of such allosteric modulators. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.

Mechanism of Action and Signaling Pathway

The LHCGR primarily signals through the Gαs protein pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like CREB and other kinases such as ERK1/2, ultimately leading to physiological responses in target cells.[4][5] this compound, as an allosteric inhibitor, is thought to bind within the seven-transmembrane domain of the LHCGR, thereby preventing the conformational changes required for full Gαs protein activation by an orthosteric agonist.[1]

Luteinizing Hormone Receptor Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]

- 4. Regulation of luteinizing hormone receptor expression by an RNA binding protein: Role of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Allosteric Modulation of the Luteinizing Hormone Receptor with LUF5771

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for characterizing the allosteric modulator LUF5771 at the Luteinizing Hormone (LH) receptor. This compound is a valuable research tool for investigating the pharmacological properties of allosteric ligands targeting this important G protein-coupled receptor (GPCR).

Introduction to this compound

This compound is a potent small molecule that acts as an allosteric modulator of the recombinant luteinizing hormone (recLH) receptor.[1] It functions primarily as an allosteric inhibitor, but has also been shown to exhibit partial agonist activity at higher concentrations.[1] Its mechanism of action is believed to involve binding to the seven-transmembrane domain of the LH receptor, a site distinct from the orthosteric binding site for LH.[1] This allosteric binding modulates the receptor's response to the endogenous ligand, LH. The study of such allosteric modulators is crucial for the development of novel therapeutics with improved specificity and safety profiles.